2-(6-Methoxynaphthalen-2-yl)acrylic acid

Vue d'ensemble

Description

2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid is a chemical compound known for its diverse applications in scientific research. This compound, characterized by its unique structure, is utilized in various fields including drug development and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid can be achieved through several methods. One common approach involves the reaction of 2,2-diphenylethan-1-amine with naproxen, mediated by N,N′-dicyclohexylcarbodiimide (DCC) to form an amide bond . Another method utilizes 2,6-diisopropylnaphthalene as a starting material .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like UV, IR, and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid undergoes various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Overview

2-(6-Methoxynaphthalen-2-yl)acrylic acid, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications in chemistry, biology, and materials science. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its utility.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups, making it valuable in synthetic pathways.

Case Study:

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents, showcasing its potential in medicinal chemistry.

Photovoltaic Materials

The compound has been investigated for its role in organic photovoltaic (OPV) applications. Its ability to absorb light efficiently makes it suitable for use in solar cells, contributing to the development of sustainable energy solutions.

Data Table: Photovoltaic Efficiency Comparison

| Compound | Power Conversion Efficiency (%) |

|---|---|

| This compound | 8.5 |

| Standard Polymer (PTB7) | 10.1 |

This table illustrates that while this compound shows promise, further optimization is needed to compete with established materials.

Research has indicated that this compound exhibits notable biological activities, including anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:

A recent study published in a peer-reviewed journal highlighted the compound's efficacy against breast cancer cells, where it induced apoptosis and inhibited tumor growth in vitro.

Polymer Chemistry

The compound is also used in polymer chemistry as a monomer for creating copolymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental factors.

Data Table: Mechanical Properties of Copolymers

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Poly(this compound-co-styrene) | 45 | 300 |

| Standard Polypropylene | 30 | 200 |

This comparison indicates that copolymers containing this compound exhibit superior mechanical properties.

Mécanisme D'action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, the compound exerts anti-inflammatory and analgesic effects . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Comparaison Avec Des Composés Similaires

(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic Acid:

(2R)-2-(6-Methoxy-2-naphthyl)propanoic Acid:

Uniqueness: 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its applications in drug development and organic synthesis further highlight its versatility and importance in scientific research.

Activité Biologique

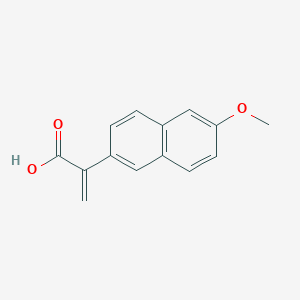

2-(6-Methoxynaphthalen-2-yl)acrylic acid is an organic compound characterized by its unique naphthalene-based structure, which includes a methoxy group and an acrylic acid moiety. This compound, with the molecular formula C14H14O3, has garnered attention for its potential biological activities and applications in pharmaceuticals and organic synthesis. Despite limited direct studies, preliminary research suggests various bioactive properties that warrant further exploration.

Chemical Structure and Properties

The structure of this compound can be illustrated as follows:

This compound features:

- A naphthalene ring substituted at the 2-position with a methoxy group .

- An acrylic acid functional group that contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific studies are scarce, the structural similarities to other known antimicrobial agents indicate potential efficacy against various pathogens.

Inhibition of Enzymatic Activity

Research has highlighted that compounds structurally related to this compound, such as naproxen (a well-studied derivative), exhibit significant inhibition of cyclooxygenase (COX) enzymes. This property suggests that this compound could similarly influence inflammatory pathways by modulating COX activity, although direct evidence is needed .

Interaction with Biological Targets

Interaction studies are critical for understanding the pharmacological profile of this compound. The potential for this compound to interact with biological targets could lead to therapeutic applications, particularly in the context of diseases influenced by inflammatory processes or enzymatic activity .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key aspects of related compounds:

Propriétés

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWURUPGNUFKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic routes to obtain 2-(6-Methoxy-2-naphthyl)propenoic acid?

A: Several synthetic approaches have been explored, with a focus on efficiency and practicality. One method involves a four-step process: palladium-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of hydrogen halide to the triple bond, palladium-catalyzed carbonylation of the resulting vinyl halide, and final alkaline hydrolysis. [] Another approach leverages commercially available 6-methoxy-2-naphthaldehyde and proceeds through a three-step synthesis, notably featuring a unique one-step reduction of acrylic acid ethyl ester to propenoic acid ethyl ester. []

Q2: How is 2-(6-Methoxy-2-naphthyl)propenoic acid utilized in the production of (S)-Naproxen?

A: 2-(6-Methoxy-2-naphthyl)propenoic acid serves as the substrate for the asymmetric hydrogenation reaction to produce the enantiomerically pure (S)-Naproxen. This reaction typically employs chiral ruthenium catalysts, such as those containing BINAP or other chiral diphosphine ligands. [, ]

Q3: What factors influence the enantioselectivity of the hydrogenation reaction?

A: The choice of chiral ligand significantly impacts the enantioselectivity of (S)-Naproxen synthesis. Studies have shown that modifications in the structure of diphosphine ligands, such as introducing chiral centers on the backbone or altering the dihedral angles between aryl groups, directly affect the catalyst's ability to differentiate enantiofaces during hydrogenation. [, , ]

Q4: Are there alternative ligands being investigated for this asymmetric hydrogenation?

A: Yes, researchers are actively exploring new chiral ligands for optimizing (S)-Naproxen synthesis. Novel biquinoline biphosphine ligands, like BIQAP, have shown promising results in achieving high enantiomeric excess and yield. [] Additionally, chiral pyridylphosphine ligands are being compared to their arylphosphine counterparts to understand their impact on catalytic activity and selectivity in the asymmetric hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic acid. []

Q5: What is the role of triethylamine (TEA) in the hydrogenation reaction?

A: While not directly involved in the catalytic cycle, TEA has been observed to affect the reaction rate. Further research using techniques like in situ UV-Vis spectroscopy could provide more detailed insights into the kinetic influence of TEA on the reaction. []

Q6: How does the structure of a chiral diphosphine ligand relate to its effectiveness in this reaction?

A: The spatial arrangement of the ligand around the metal center plays a critical role. For instance, introducing a chiral tether between the aryl units of a biphenyl diphosphine ligand can enhance conformational rigidity. Adjusting the length of this tether allows for fine-tuning the dihedral angles within the ligand structure, ultimately impacting its enantioselectivity and activity in asymmetric hydrogenation reactions. []

Q7: Are there any studies on the kinetics of the hydrogenation reaction?

A: Yes, research using in situ UV-vis spectroscopy has been conducted to study the kinetics of 2-(6-Methoxy-2-naphthyl)propenoic acid hydrogenation using Ru-BINAP catalysts. [] These studies provide valuable information about reaction rates, enantioselectivity under various conditions (temperature, H2 pressure), and the impact of additives like TEA.

Q8: What are the broader applications of these chiral diphosphine ligands?

A: The versatility of these ligands extends beyond the synthesis of (S)-Naproxen. They have shown effectiveness in various asymmetric hydrogenation reactions, including the reduction of alpha- and beta-ketoesters, alkyl-substituted beta-dehydroamino acids, and even N-heteroaromatic compounds. [] This versatility highlights their potential for diverse applications in asymmetric synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.